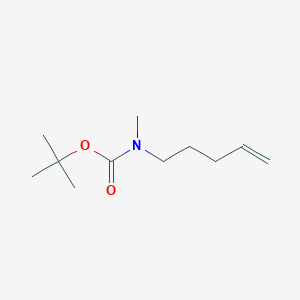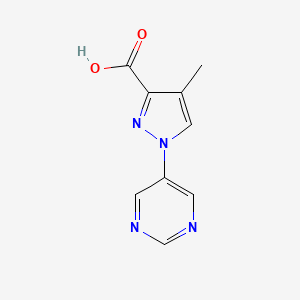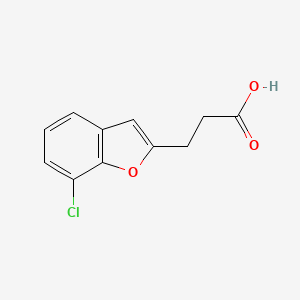
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran class of compounds. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods provide efficient and high-yielding routes for the synthesis of benzofuran derivatives.
Chemical Reactions Analysis
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents such as bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran compounds have shown promise as potential therapeutic agents due to their diverse biological activities . For example, some benzofuran derivatives have demonstrated significant anti-cancer activities, making them potential candidates for cancer treatment . Additionally, benzofuran compounds have been explored for their antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects by binding to various receptors and enzymes in the body. For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar benzofuran derivatives. Some similar compounds include 5-Bromo-2,3-dihydro-1-benzofuran, 2-Methyl-2,3-dihydrobenzofuran, and 5-Bromo-3-iodo-2,3-dihydrobenzofuran . These compounds share the benzofuran core structure but differ in their substituents, which can influence their biological activities and applications. The presence of different substituents, such as bromine, methyl, or iodine, can affect the compound’s reactivity, solubility, and overall pharmacological profile.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |
InChI Key |
RGHXYHAQUZYVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13297838.png)
![4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13297843.png)
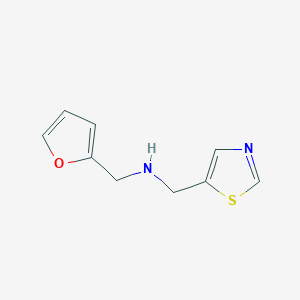
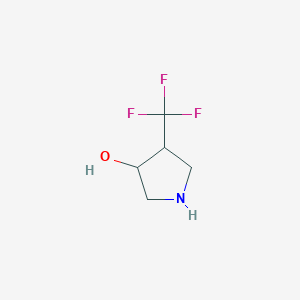

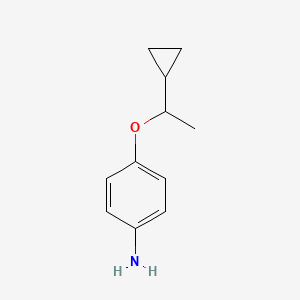
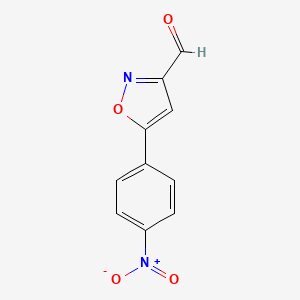
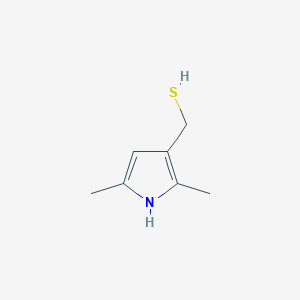
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B13297878.png)

